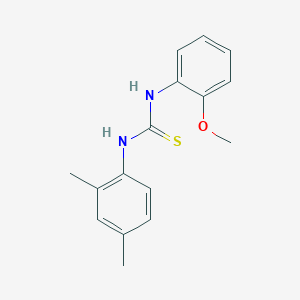![molecular formula C7H15NS B10862723 4-[(Methylsulfanyl)methyl]piperidine](/img/structure/B10862723.png)
4-[(Methylsulfanyl)methyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Methylsulfanyl)methyl]piperidine is an organic compound with the molecular formula C7H15NS It is a piperidine derivative, characterized by the presence of a methylsulfanyl group attached to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a methylsulfanyl-containing reagent. One common method is the alkylation of piperidine with methylthiomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-[(Methylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding piperidine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives, depending on the nucleophile used.
科学研究应用
4-[(Methylsulfanyl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-[(Methylsulfanyl)methyl]piperidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
4-[(Methylsulfanyl)methyl]piperidine can be compared with other piperidine derivatives, such as:
4-Methylpiperidine: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
4-(Methylthio)piperidine: Similar structure but with a different substitution pattern, leading to variations in chemical properties.
Piperidine: The parent compound, which is more basic and less sterically hindered compared to this compound.
The presence of the methylsulfanyl group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific chemical interactions, making it a valuable compound in various research applications.
属性
分子式 |
C7H15NS |
|---|---|
分子量 |
145.27 g/mol |
IUPAC 名称 |
4-(methylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C7H15NS/c1-9-6-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3 |
InChI 键 |
HNEFTEGGNGLDEM-UHFFFAOYSA-N |
规范 SMILES |
CSCC1CCNCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(4-fluorophenyl)-10-hexanoyl-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862642.png)
![4-bromo-2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10862647.png)

![methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10862665.png)
![Methyl 5-chloro-3-[(4-methylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B10862672.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862674.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862679.png)
![4-[4-(3-Phenyl-quinoxalin-2-yl)-phenoxy]-phthalonitrile](/img/structure/B10862694.png)
![3-(4-tert-butylphenyl)-10-(phenylcarbonyl)-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862702.png)
![2-[5-[(2,5-Dimethylbenzyl)sulfanyl]-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-YL]thieno[2,3-B]pyridin-3-amine](/img/structure/B10862709.png)
![Methyl 5-chloro-3-[(2-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10862713.png)
![3-(2-furyl)-N-(2-furylmethyl)-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10862716.png)
![N-[3-(dimethylamino)propyl]-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10862717.png)
![4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B10862724.png)
